An In-depth Technical Guide to the Chemical Properties of 3-Isopropylcyclopentanone
An In-depth Technical Guide to the Chemical Properties of 3-Isopropylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylcyclopentanone, with the CAS number 10264-56-9, is a cyclic ketone that holds interest in various chemical research domains. Its structural motif, a five-membered ring bearing an isopropyl group, makes it a potential building block in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties of 3-isopropylcyclopentanone, including its synthesis and physicochemical characteristics. It is important to note that while some properties have been calculated or inferred from related compounds, specific experimental data for 3-isopropylcyclopentanone is limited in publicly accessible literature, indicating it is not a widely characterized compound.
Physicochemical Properties
The fundamental physicochemical properties of 3-isopropylcyclopentanone are summarized in the table below. These values are crucial for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | --INVALID-LINK--[1] |
| Molecular Weight | 126.20 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 174.438 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 0.919 g/cm³ | --INVALID-LINK--[2] |
| LogP | 2.01160 | --INVALID-LINK--[2] |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[2] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[2] |
| Exact Mass | 126.104465 g/mol | --INVALID-LINK--[2] |
Synthesis of 3-Isopropylcyclopentanone
The primary method cited for the synthesis of 3-isopropylcyclopentanone is the intramolecular cyclization of 3-isopropyladipic acid. This reaction is a variation of the classic synthesis of cyclopentanone from adipic acid.
Experimental Protocol: Synthesis from 3-Isopropyladipic Acid
This protocol is adapted from the well-established procedure for the synthesis of cyclopentanone from adipic acid, as described in Organic Syntheses.[3]
Reaction:
Materials:
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3-Isopropyladipic acid
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Barium hydroxide (finely ground)
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Fusible alloy bath or sand bath
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Distillation apparatus
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Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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In a distilling flask, intimately mix 3-isopropyladipic acid with a catalytic amount (approximately 5% by weight) of finely ground barium hydroxide.
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Fit the flask with a thermometer, ensuring the bulb is near the bottom of the flask, and connect it to a distillation apparatus.
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Gradually heat the mixture using a fusible alloy bath or a sand bath to a temperature of 285-295 °C.
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Maintain this temperature as the 3-isopropylcyclopentanone begins to distill along with water. The distillation should be carried out until only a small amount of dry residue remains in the flask.
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Collect the distillate, which will consist of two layers: an aqueous layer and an organic layer containing the product.
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Separate the organic layer using a separatory funnel.
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Wash the organic layer sequentially with a dilute aqueous sodium carbonate solution and then with water to remove any acidic impurities.
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Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate.
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Purify the crude 3-isopropylcyclopentanone by fractional distillation. The fraction corresponding to the boiling point of 3-isopropylcyclopentanone (174.4 °C at 760 mmHg) should be collected.
Spectroscopic Data (Predicted)
Specific experimental spectroscopic data for 3-isopropylcyclopentanone is not available in the surveyed literature. However, based on the known spectra of similar compounds such as 3-methylcyclopentanone and general principles of spectroscopy, the following characteristics can be predicted.
| Spectroscopy | Predicted Peaks |
| ¹H NMR | - Multiplet around 0.9-1.0 ppm (6H, two methyl groups of isopropyl).- Multiplet around 1.5-2.5 ppm (8H, protons on the cyclopentanone ring and the methine proton of the isopropyl group). |
| ¹³C NMR | - Signal around 218-220 ppm (C=O, carbonyl carbon).- Signals in the range of 20-50 ppm (aliphatic carbons of the cyclopentanone ring and the isopropyl group). |
| IR Spectroscopy | - Strong absorption band around 1740-1750 cm⁻¹ (C=O stretch of a five-membered ring ketone).- Absorption bands in the range of 2850-3000 cm⁻¹ (C-H stretching of alkyl groups). |
Disclaimer: The spectroscopic data presented above are estimations based on analogous structures and have not been experimentally verified for 3-isopropylcyclopentanone. Researchers should obtain experimental data for confirmation.
Chemical Reactions
Detailed studies on the specific chemical reactions of 3-isopropylcyclopentanone are not widely documented. However, as a ketone, it is expected to undergo typical reactions of this functional group, including:
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Nucleophilic addition to the carbonyl group: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles.
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Reduction: Conversion to 3-isopropylcyclopentanol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Enolate formation: The presence of alpha-hydrogens allows for deprotonation to form an enolate, which can then participate in reactions such as alkylation and aldol condensation.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature to suggest that 3-isopropylcyclopentanone has any specific biological activity or is involved in any signaling pathways. Therefore, a diagram of a signaling pathway is not applicable to this compound based on current knowledge.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 3-isopropylcyclopentanone from 3-isopropyladipic acid.
Conclusion
3-Isopropylcyclopentanone is a chemical compound with established basic physicochemical properties and a known synthetic route from 3-isopropyladipic acid. However, a thorough review of the available scientific literature reveals a significant lack of detailed experimental data, particularly for its melting point, solubility, and comprehensive spectroscopic characterization. Furthermore, its reactivity and potential biological activities remain largely unexplored. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this compound for its potential applications in organic synthesis and other scientific disciplines.
